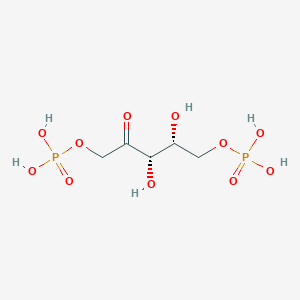

Xylulose-1,5-Bisphosphate

Beschreibung

Eigenschaften

CAS-Nummer |

15565-46-5 |

|---|---|

Molekularformel |

C5H12O11P2 |

Molekulargewicht |

310.09 g/mol |

IUPAC-Name |

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |

InChI-Schlüssel |

YAHZABJORDUQGO-WUJLRWPWSA-N |

SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |

Isomerische SMILES |

C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |

Synonyme |

xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Xylulose-1,5-Bisphosphate in the Calvin Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of Xylulose-1,5-bisphosphate (XuBP), a critical regulatory molecule in the Calvin Cycle. While not a direct intermediate, XuBP acts as a potent inhibitor of the cycle's primary enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This document details the formation, inhibitory mechanism, and enzymatic removal of XuBP, presenting key quantitative data, experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Executive Summary

The Calvin-Benson-Bassham (CBB) cycle is the cornerstone of carbon fixation in photosynthetic organisms.[1] The efficiency of this pathway is intricately regulated, and the accumulation of inhibitory molecules can significantly impact its output. This compound (XuBP) has been identified as a sugar phosphate (B84403) that acts as a potent inhibitor of RuBisCO, the enzyme responsible for the initial step of carbon fixation.[2] XuBP is synthesized by RuBisCO itself from the substrate Ribulose-1,5-bisphosphate (RuBP) under specific conditions, particularly at a pH below 8.0.[3][4] This inhibitor binds tightly to the decarbamylated, inactive form of RuBisCO, effectively sequestering the enzyme and reducing the overall rate of carbon fixation. To counteract this inhibition, photosynthetic organisms have evolved a "damage-repair" system involving RuBisCO activase and a specific phosphatase, CbbY (also known as XuBPase), which respectively release and degrade XuBP.[2] Understanding the dynamics of XuBP formation and removal is crucial for efforts aimed at enhancing photosynthetic efficiency and crop productivity.

The Inhibitory Role of this compound

This compound is a stereoisomer of the RuBisCO substrate, Ribulose-1,5-bisphosphate. Its inhibitory effect stems from its high affinity for the inactive, decarbamylated form of RuBisCO.

Mechanism of Inhibition

The catalytic activity of RuBisCO is dependent on the carbamylation of a specific lysine (B10760008) residue in its active site, a process that requires CO₂ and Mg²⁺. In the absence of proper carbamylation, the enzyme is inactive. XuBP preferentially binds to this decarbamylated form of RuBisCO, forming a stable complex that prevents the enzyme from being reactivated.[3][4] The binding of XuBP is highly dependent on pH, with a much stronger interaction observed at lower pH values.[3][4]

Quantitative Data on XuBP Binding to RuBisCO

The affinity of XuBP for decarbamylated RuBisCO has been quantified, demonstrating a significant increase in binding affinity as the pH decreases. This pH-dependent binding is critical in the context of the chloroplast stroma, where pH fluctuates in response to light conditions.

| pH | Apparent Dissociation Constant (Kd) for XuBP (µM) |

| 7.0 | 0.03 |

| 7.5 | 0.03 |

| 8.0 | 0.35 |

| 8.5 | 2.0 |

| Table 1: pH-dependent dissociation constant (Kd) of this compound from decarbamylated RuBisCO. Data sourced from Zhu & Jensen (1991).[3][4] |

Formation and Removal of this compound

The presence of XuBP in the chloroplast is a result of a side reaction of RuBisCO and is managed by a dedicated enzymatic removal system.

Formation of XuBP

XuBP is synthesized from RuBP at the carbamylated catalytic sites of RuBisCO.[3][4] The formation of significant amounts of XuBP is favored at a pH below 8.0.[3][4] While the precise in-planta concentration of XuBP is not well-documented, it is understood to be present at low but physiologically relevant levels that can impact RuBisCO activity.

Enzymatic Removal of XuBP

The primary mechanism for the removal of XuBP is its dephosphorylation to the non-inhibitory Xylulose-5-phosphate (Xu5P) by a specific phosphatase known as CbbY or XuBPase.[2] This detoxification step is crucial for maintaining a functional pool of RuBisCO. The release of XuBP from the inactive RuBisCO active site is facilitated by RuBisCO activase, an AAA+ protein that utilizes the energy from ATP hydrolysis to remodel the RuBisCO active site.[2]

Signaling Pathways and Logical Relationships

The formation and removal of XuBP represent a critical control point in the Calvin Cycle. The interplay between RuBisCO, RuBisCO activase, and CbbY phosphatase ensures that the inhibitory effects of XuBP are minimized, particularly under conditions favorable for photosynthesis.

Experimental Protocols

The study of XuBP and its interaction with RuBisCO requires specific experimental methodologies. The following sections provide detailed protocols for key experiments.

Enzymatic Synthesis and Purification of this compound

Principle: This protocol describes the enzymatic synthesis of a mixture containing RuBP and XuBP from Ribose-5-phosphate, followed by purification using high-performance liquid chromatography (HPLC).

Materials:

-

Ribose-5-phosphate

-

ATP

-

MgCl₂

-

Phosphoribulokinase (PRK)

-

Ribose-5-phosphate isomerase

-

RuBisCO (highly purified)

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.8, 20 mM MgCl₂)

-

Quenching solution (e.g., perchloric acid)

-

Neutralization solution (e.g., K₂CO₃)

-

HPLC system with an anion-exchange column

-

Ammonium (B1175870) formate (B1220265) gradient solutions for HPLC

Procedure:

-

Enzymatic Synthesis:

-

Prepare a reaction mixture containing Ribose-5-phosphate, ATP, and MgCl₂ in the reaction buffer.

-

Add Ribose-5-phosphate isomerase and phosphoribulokinase to the mixture to convert Ribose-5-phosphate to RuBP.

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) and monitor the formation of RuBP using a suitable assay (e.g., 31P-NMR or a coupled enzyme assay).

-

Once RuBP synthesis is complete, add purified, carbamylated RuBisCO to the reaction mixture. To favor XuBP formation, adjust the pH to below 8.0.

-

Incubate the reaction to allow for the formation of XuBP as a side product.

-

-

Quenching and Neutralization:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid) to denature the enzymes.

-

Neutralize the mixture with a suitable base (e.g., K₂CO₃).

-

Centrifuge to remove the precipitated protein.

-

-

HPLC Purification:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample onto an anion-exchange HPLC column.

-

Elute the sugar phosphates using a gradient of ammonium formate.

-

Collect fractions and identify those containing XuBP using appropriate analytical techniques (e.g., mass spectrometry or comparison to a standard if available).

-

Pool the XuBP-containing fractions and desalt them.

-

RuBisCO Inhibition Assay

Principle: This assay measures the activity of RuBisCO in the presence and absence of XuBP to determine its inhibitory effect. RuBisCO activity is typically measured by monitoring the incorporation of ¹⁴CO₂ into acid-stable products.

Materials:

-

Purified RuBisCO

-

Purified this compound

-

Ribulose-1,5-bisphosphate (RuBP)

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Activation buffer (e.g., 100 mM Bicine-KOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃)

-

Assay buffer (e.g., 100 mM Bicine-KOH, pH 8.2, 20 mM MgCl₂)

-

Quenching solution (e.g., formic acid or HCl)

-

Scintillation cocktail and counter

Procedure:

-

RuBisCO Activation:

-

Pre-incubate the purified RuBisCO in the activation buffer for at least 10 minutes at room temperature to ensure full carbamylation.

-

-

Inhibition Reaction:

-

Prepare reaction tubes containing the assay buffer and varying concentrations of XuBP. Include a control with no XuBP.

-

Add the activated RuBisCO to each tube and pre-incubate for a defined period to allow for inhibitor binding.

-

-

Initiation of Carboxylation:

-

Start the reaction by adding a mixture of RuBP and NaH¹⁴CO₃.

-

Incubate the reaction for a specific time (e.g., 30-60 seconds) at a controlled temperature (e.g., 25°C).

-

-

Quenching and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., formic acid).

-

Dry the samples to remove unreacted ¹⁴CO₂.

-

Add scintillation cocktail and measure the radioactivity of the acid-stable products using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of CO₂ fixation for each XuBP concentration.

-

Plot the reaction rate as a function of XuBP concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

-

Quantification of this compound in Plant Tissues by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of XuBP in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Extraction buffer (e.g., methanol/chloroform/water mixture)

-

Internal standard (e.g., a stable isotope-labeled sugar phosphate, if available)

-

LC-MS/MS system with a suitable column (e.g., HILIC or anion-exchange)

Procedure:

-

Sample Collection and Quenching:

-

Rapidly harvest plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

-

Extraction:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract the metabolites using a cold extraction buffer. Spike the sample with an internal standard at the beginning of the extraction to account for losses during sample preparation.

-

Centrifuge the extract to pellet cell debris.

-

-

Sample Cleanup:

-

Collect the supernatant and perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove interfering compounds like lipids and pigments.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned extract onto the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatographic method.

-

Detect and quantify XuBP using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for XuBP.

-

-

Data Analysis:

-

Generate a standard curve using purified XuBP of known concentrations.

-

Calculate the concentration of XuBP in the plant tissue by comparing the peak area of the analyte to the standard curve and correcting for the recovery of the internal standard.

-

Conclusion and Future Directions

This compound plays a significant, albeit inhibitory, role in the regulation of the Calvin Cycle. Its formation as a side-product of RuBisCO and its potent inhibition of the decarbamylated enzyme highlight a key vulnerability in carbon fixation. The existence of a dedicated repair pathway involving RuBisCO activase and CbbY phosphatase underscores the evolutionary importance of mitigating this inhibition.

For researchers and drug development professionals, a deeper understanding of the XuBP-mediated regulatory network presents opportunities for intervention. For instance, enhancing the efficiency of the CbbY phosphatase or modulating the conditions that lead to XuBP formation could be avenues for improving photosynthetic carbon fixation. However, significant knowledge gaps remain, particularly concerning the in-planta concentrations of XuBP under various physiological conditions and the detailed kinetic and regulatory properties of CbbY phosphatase. Future research should focus on developing sensitive and robust methods for in vivo quantification of XuBP and on the detailed biochemical characterization of the enzymes involved in its metabolism. Such knowledge will be invaluable for the rational design of strategies to enhance crop productivity and for the development of novel herbicides targeting this critical regulatory point in photosynthesis.

References

- 1. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]

- 2. Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RubisCO) Is Essential for Growth of the Methanotroph Methylococcus capsulatus Strain Bath - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Inhibitor: An In-depth Technical Guide to the Discovery and History of Xylulose-1,5-Bisphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of plant metabolism, the discovery of key intermediates has often been a story of meticulous investigation and occasional serendipity. Xylulose-1,5-bisphosphate (XuBP) is one such molecule, a sugar bisphosphate whose identity and significance are inextricably linked to the elucidation of the photosynthetic carbon reduction cycle, famously known as the Calvin-Benson cycle. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of XuBP, with a focus on the experimental methodologies that brought this pivotal, yet inhibitory, molecule to light.

The Dawn of a Discovery: The Calvin-Benson Cycle

The journey to understanding XuBP begins in the post-war era of scientific exploration at the University of California, Berkeley. Melvin Calvin, Andrew Benson, and James Bassham embarked on a series of groundbreaking experiments to trace the path of carbon in photosynthesis.[1] Their primary tool was the radioactive isotope carbon-14 (B1195169) (¹⁴C), which allowed them to label carbon dioxide and follow its incorporation into various organic molecules within the green alga Chlorella.[2]

Experimental Workflow: Unraveling the Path of Carbon

The experimental setup, often referred to as the "lollipop," was ingeniously simple yet powerful. It consisted of a flat, transparent vessel containing a suspension of Chlorella that could be illuminated to induce photosynthesis.[1] By introducing ¹⁴CO₂ for varying, often very short, periods, the researchers could capture a snapshot of the carbon fixation process at different stages.

The workflow involved the following key steps:

-

Radioactive Labeling: Chlorella cultures were exposed to ¹⁴CO₂ for defined time intervals, ranging from seconds to minutes.

-

Rapid Quenching: The photosynthetic process was abruptly halted by plunging the algal cells into hot ethanol. This simultaneously killed the cells and extracted the soluble metabolites.

-

Separation of Compounds: The complex mixture of radiolabeled compounds was then separated using two-dimensional paper chromatography. This technique, a cornerstone of mid-20th-century analytical chemistry, allowed for the resolution of various sugar phosphates and other intermediates based on their differential partitioning between a stationary phase (the paper) and a mobile phase (the solvent).

-

Detection and Identification: The separated, invisible spots of radioactive compounds were visualized by exposing the chromatogram to X-ray film, a technique known as autoradiography.[3] The identity of these compounds was then painstakingly determined by comparing their positions on the chromatogram to known standards and through chemical analysis.

This meticulous work led to the mapping of the entire Calvin-Benson cycle, a landmark achievement for which Melvin Calvin was awarded the Nobel Prize in Chemistry in 1961.[1][4] While XuBP itself was not one of the primary, stable intermediates of the cycle, its precursor, ribulose-1,5-bisphosphate (RuBP), was identified as the key CO₂ acceptor molecule.[5]

The Emergence of an Inhibitor: Synthesis and Characterization of this compound

Decades after the initial elucidation of the Calvin cycle, further investigation into the properties of the key enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), revealed a fascinating and unexpected twist. It was discovered that RuBisCO itself could catalyze a side reaction, particularly at a pH below 8.0, that converts its own substrate, Ribulose-1,5-bisphosphate (RuBP), into this compound (XuBP).[6] This "misfire" of the enzyme produces a potent inhibitor.[7]

Enzymatic Synthesis and Identification

The primary method for the synthesis of XuBP for experimental study has been through its enzymatic production by RuBisCO.

Experimental Protocol for Enzymatic Synthesis and Identification of XuBP:

-

Enzyme Preparation: Highly purified RuBisCO is prepared from a source such as spinach leaves.

-

Reaction Conditions: Carbamylated (activated) RuBisCO is incubated with its substrate, Ribulose-1,5-bisphosphate (RuBP), in a buffer system where the pH is maintained below 8.0 to favor the formation of XuBP.

-

Separation: The reaction mixture, containing RuBP, XuBP, and other potential byproducts, is then subjected to separation by high-performance liquid chromatography (HPLC). Anion-exchange chromatography is a particularly effective technique for separating these highly polar, phosphorylated sugars.[6]

-

Identification: The separated compounds are identified using techniques such as pulsed amperometry.[6]

The Inhibitory Role of this compound

The significance of XuBP lies in its potent inhibitory effect on RuBisCO. Unlike many inhibitors that target the active, carbamylated form of an enzyme, XuBP exhibits a strong affinity for the decarbamylated (inactive) form of RuBisCO.[6] This binding is highly pH-dependent, becoming significantly tighter at lower pH values.

Upon incubation of fully activated RuBisCO with XuBP, a loss of the activator CO₂ occurs before XuBP binds to the enzyme's catalytic sites.[6] This suggests a mechanism where XuBP traps RuBisCO in its inactive state, thereby downregulating the entire Calvin cycle.

Quantitative Data on XuBP Inhibition

The inhibitory potency of XuBP on decarbamylated RuBisCO has been quantified through the determination of its apparent dissociation constant (Kd) at various pH levels.

| pH | Apparent Dissociation Constant (Kd) for XuBP (µM) |

| 7.0 | 0.03 |

| 7.5 | 0.03 |

| 8.0 | 0.35 |

| 8.5 | 2.0 |

| Data sourced from Plant Physiology, 1991.[6] |

This table clearly demonstrates the significantly tighter binding of XuBP to decarbamylated RuBisCO at more acidic pH values, highlighting a potential regulatory mechanism within the chloroplast stroma where pH can fluctuate in response to light conditions.

Conclusion

The discovery of this compound is a compelling example of how a deeper understanding of a well-established metabolic pathway can reveal new layers of regulation and complexity. Initially a byproduct of the groundbreaking research that defined the Calvin-Benson cycle, XuBP has emerged as a potent, naturally occurring inhibitor of RuBisCO. Its formation as a "misfire" product of RuBisCO itself, and its pH-dependent binding to the inactive form of the enzyme, suggest a sophisticated feedback mechanism that can modulate carbon fixation. For researchers in plant science and drug development, the story of XuBP underscores the importance of investigating enzymatic side reactions and the potential for discovering novel regulatory molecules that could inspire the design of new herbicides or plant growth regulators. Further exploration of the biosynthesis, degradation, and physiological relevance of XuBP will undoubtedly continue to provide valuable insights into the intricate control of photosynthesis.

References

- 1. A Kinetic Characterization of Slow Inactivation of Ribulosebisphosphate Carboxylase during Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mathematical model of the Calvin photosynthesis cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Slow deactivation of ribulose 1,5-bisphosphate carboxylase/oxygenase elucidated by mathematical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Function of Xylulose-1,5-Bisphosphate as a RuBisCO Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the pivotal enzyme responsible for carbon fixation in photosynthesis. Its catalytic efficiency is hampered by several factors, including the production of inhibitory sugar phosphates. Among these is Xylulose-1,5-bisphosphate (XuBP), a potent inhibitor that arises from the "misfiring" of the RuBisCO catalytic machinery. This technical guide provides a comprehensive overview of XuBP's role as a RuBisCO inhibitor, detailing its formation, mechanism of inhibition, the quantitative aspects of its interaction with RuBisCO, and the cellular mechanisms that mitigate its inhibitory effects. This document also furnishes detailed experimental protocols for studying RuBisCO inhibition and visualizations of the key pathways involved, aiming to equip researchers with the necessary knowledge to investigate this critical aspect of photosynthetic regulation.

Introduction: The Enigma of RuBisCO Inefficiency

RuBisCO is the most abundant enzyme on Earth, yet it is notoriously inefficient.[1] Its slow catalytic rate and its competing oxygenase activity, which leads to the wasteful process of photorespiration, significantly limit photosynthetic productivity.[2] Furthermore, RuBisCO is susceptible to inhibition by various sugar phosphates that bind to its active sites. One such inhibitor, formed by the enzyme's own catalytic imperfection, is this compound (XuBP).[3] Understanding the mechanisms of XuBP formation and its inhibitory action is crucial for developing strategies to enhance RuBisCO efficiency and, consequently, crop yields.

The Formation of this compound: A Catalytic Misfire

XuBP is not a substrate in the Calvin-Benson Cycle but rather a by-product of RuBisCO's inherent catalytic promiscuity. It is formed through the misprotonation of the enediol intermediate of Ribulose-1,5-bisphosphate (RuBP) at the active site of carbamylated RuBisCO.[3] The formation of XuBP is more significant at lower pH levels.[4][5] Specifically, at a pH of 7.5, XuBP can constitute up to 74% of the misfire products, whereas at pH 8.5, this proportion drops to 30%.[6]

Mechanism of RuBisCO Inhibition by this compound

The inhibitory action of XuBP is highly specific to the activation state of RuBisCO. XuBP does not bind tightly to the active, carbamylated form of RuBisCO. Instead, it exhibits a high affinity for the inactive, decarbamylated form of the enzyme.[4][5] This binding is tight and effectively locks the enzyme in an inactive state, preventing its activation by CO2 and Mg2+.[4][5]

The binding of XuBP to decarbamylated RuBisCO is also strongly pH-dependent. The affinity is highest at lower pH values and decreases as the pH increases.[4][5] This pH dependency is a critical aspect of its regulatory role in the chloroplast stroma, where pH fluctuates in response to light.

Quantitative Analysis of XuBP-RuBisCO Interaction

The strength of the interaction between XuBP and decarbamylated RuBisCO has been quantified through the determination of apparent dissociation constants (Kd). The following table summarizes the pH-dependent binding of XuBP to decarbamylated RuBisCO.

| pH | MgCl₂ (mM) | KHCO₃ (mM) | Apparent Dissociation Constant (Kd) (µM) | Reference |

| 7.0 | 10 | 10 | 0.03 | [4][5] |

| 7.5 | 10 | 10 | 0.03 | [4][5] |

| 8.0 | 10 | 10 | 0.35 | [4][5] |

| 8.5 | 10 | 10 | 2.0 | [4][5] |

Table 1: Apparent dissociation constants (Kd) for this compound binding to decarbamylated RuBisCO at various pH levels.

Cellular Regulation of XuBP Inhibition

Photosynthetic organisms have evolved sophisticated mechanisms to counteract the inhibitory effects of XuBP. This regulation involves two key enzymes: RuBisCO activase and Xylulose-1,5-bisphosphatase (XuBPase), also known as CbbY.

-

RuBisCO Activase: This ATP-dependent chaperone protein is responsible for removing inhibitors, including XuBP, from the active site of RuBisCO.[7][8] By actively displacing XuBP, RuBisCO activase allows for the carbamylation and subsequent activation of the enzyme.

-

Xylulose-1,5-bisphosphatase (CbbY): Once XuBP is released from RuBisCO, it is dephosphorylated by the specific phosphatase CbbY. This enzyme converts XuBP into the non-inhibitory xylulose-5-phosphate, which can then re-enter the Calvin-Benson Cycle.[6] This detoxification step is crucial to prevent the re-binding of XuBP to RuBisCO.

The interplay between RuBisCO, XuBP, RuBisCO activase, and CbbY forms a critical regulatory loop that maintains RuBisCO activity in the face of catalytic misfires.

Experimental Protocols

Purification of RuBisCO for Inhibition Studies

A highly purified RuBisCO preparation is essential for accurate in vitro inhibition studies. The following protocol is adapted for the purification of RuBisCO from spinach leaves.

Materials:

-

Fresh spinach leaves

-

Extraction Buffer: 50 mM Bicine-NaOH (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 1% (w/v) PVPP, 1 mM PMSF.

-

Anion-Exchange Chromatography Column (e.g., DEAE-Sepharose)

-

Elution Buffers:

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA

-

Buffer B: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT, 1 mM EDTA

-

-

Size-Exclusion Chromatography Column (e.g., Sephacryl S-300)

-

Storage Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol (B35011).

Procedure:

-

Homogenization: Homogenize fresh spinach leaves in ice-cold Extraction Buffer.

-

Clarification: Centrifuge the homogenate at high speed to pellet cellular debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-55% saturation. Stir on ice for 30 minutes.

-

Pelleting: Centrifuge to collect the precipitated protein.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze extensively against the same buffer.

-

Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Elute with a linear gradient of NaCl (Buffer B). Collect fractions and assay for RuBisCO activity.

-

Size-Exclusion Chromatography: Pool the active fractions and concentrate. Load onto a size-exclusion column to further purify and separate RuBisCO from remaining contaminants.

-

Storage: Pool the purest fractions, add glycerol to 50%, and store at -80°C.

Spectrophotometric Assay of RuBisCO Activity

This assay measures the rate of NADH oxidation, which is coupled to the carboxylation reaction of RuBisCO.

Materials:

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂, 10 mM NaHCO₃.

-

Coupling Enzymes: 3-phosphoglycerate (B1209933) kinase, glyceraldehyde-3-phosphate dehydrogenase.

-

Substrates: ATP, NADH, Ribulose-1,5-bisphosphate (RuBP).

-

Purified RuBisCO.

-

This compound (inhibitor).

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NADH, and the coupling enzymes.

-

Enzyme Activation: Add purified RuBisCO to the reaction mixture and incubate to allow for carbamylation (activation).

-

Inhibitor Addition (for inhibition assay): Add varying concentrations of XuBP and incubate for a defined period.

-

Initiation of Reaction: Start the reaction by adding RuBP.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial rate of reaction from the linear portion of the absorbance curve. Determine kinetic parameters such as Ki or IC50 for XuBP.

Visualizations

Signaling Pathway of XuBP-mediated RuBisCO Inhibition and Detoxification

Caption: Regulatory pathway of XuBP-mediated RuBisCO inhibition.

Experimental Workflow for Studying XuBP Inhibition of RuBisCO

Caption: Workflow for investigating XuBP inhibition of RuBisCO.

Conclusion and Future Directions

This compound is a significant endogenous inhibitor of RuBisCO, arising from the enzyme's own catalytic imperfections. Its potent, pH-dependent inhibition of the decarbamylated enzyme highlights a crucial layer of regulation in photosynthesis. The cellular machinery, comprising RuBisCO activase and XuBPase, effectively mitigates this self-inflicted inhibition. A thorough understanding of these processes is paramount for endeavors aimed at improving photosynthetic efficiency.

Future research should focus on:

-

Expanding Quantitative Data: A broader survey of XuBP inhibition kinetics across a more diverse range of plant and algal species is needed to understand the evolutionary adaptations of RuBisCO and its regulatory partners.

-

In Vivo Dynamics: Elucidating the in vivo concentrations and dynamics of XuBP under various physiological and stress conditions will provide a more accurate picture of its regulatory significance.

-

Structural Basis of Inhibition: High-resolution structural studies of the decarbamylated RuBisCO-XuBP complex will offer valuable insights into the molecular basis of this tight-binding inhibition.

-

Engineering More Robust RuBisCO: Leveraging the knowledge of XuBP formation to engineer RuBisCO variants with reduced misfire potential could be a promising strategy for enhancing carbon fixation.

By continuing to unravel the complexities of RuBisCO regulation, the scientific community can move closer to the goal of engineering more efficient photosynthetic systems to meet the growing global demands for food and energy.

References

- 1. RuBisCO - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamics of Rubisco regulation by sugar phosphate derivatives and their phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribulose-1,5-bisphosphate carboxylase/oxygenase activase isoforms from diverse species show differences in oligomeric structure, thermal stability, and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation of ribulose-1,5-bisphosphate bound to ribulose-1,5-bisphosphate carboxylase/oxygenase and its enhancement by ribulose-1,5-bisphosphate carboxylase/oxygenase activase-mediated hydrolysis of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Xylulose-1,5-Bisphosphate: A Technical Guide on a Key Inhibitory Metabolite of Photosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic formation of Xylulose-1,5-bisphosphate (XuBP), a potent inhibitor of the primary carbon-fixing enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). While not a primary anabolic pathway, the synthesis of XuBP is a significant "misfire" reaction of RuBisCO with crucial implications for photosynthetic efficiency. Understanding the formation, regulation, and degradation of this inhibitory sugar phosphate (B84403) is vital for research aimed at enhancing carbon fixation in plants and other photosynthetic organisms. This document details the enzymatic reactions leading to XuBP, its regulatory context within the Calvin-Benson Cycle, and the experimental protocols for its study.

The Precursor Pathway: Regeneration of Ribulose-1,5-Bisphosphate (RuBP) in the Calvin-Benson Cycle

The substrate for this compound formation is Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar that is the principal acceptor of CO2 in photosynthesis.[1] The regeneration of RuBP is a critical phase of the Calvin-Benson Cycle, ensuring a continuous supply for carbon fixation.[2][3] This multi-step process utilizes glyceraldehyde-3-phosphate (G3P), a product of the cycle's reduction phase, to synthesize RuBP.[4][5]

The regeneration phase involves a series of enzymatic reactions, including isomerization, transketolation, and phosphorylation, catalyzed by enzymes such as ribulose-5-phosphate 3-epimerase and phosphoribulokinase.[4] The final step is the ATP-dependent phosphorylation of ribulose-5-phosphate to yield RuBP, catalyzed by phosphoribulokinase.[2]

The "Misfire" Reaction: Formation of this compound by RuBisCO

This compound (XuBP) is synthesized from RuBP at the carbamylated catalytic sites of RuBisCO.[6][7] This reaction is considered a catalytic misfire, where RuBisCO, instead of catalyzing the carboxylation or oxygenation of RuBP, produces XuBP.[8] The formation of significant amounts of XuBP has been observed to occur at a pH below 8.0.[6][7]

The precise molecular mechanism for this side reaction is still under investigation, but it is believed to involve an alternative enolization of RuBP.[9]

Regulation of XuBP Levels and the Salvage Pathway

The accumulation of XuBP is detrimental to photosynthetic carbon fixation as it is a potent inhibitor of RuBisCO, binding tightly to the decarbamylated form of the enzyme.[6][7] To counteract this, photosynthetic organisms have evolved regulatory and salvage mechanisms.

Role of RuBisCO Activase: RuBisCO activase, an AAA+ ATPase, plays a crucial role in releasing inhibitory sugar phosphates, including XuBP, from the catalytic sites of RuBisCO.[10][11] This action is essential for restoring the catalytic competency of RuBisCO.

The XuBP Salvage Pathway: A specific phosphatase, this compound phosphatase (XuBPase), dephosphorylates XuBP to Xylulose-5-phosphate (Xu5P).[10][11] Xu5P is a non-inhibitory intermediate of the Calvin-Benson Cycle and can be recycled back into the pathway for RuBP regeneration.[11] This salvage pathway, involving the concerted action of RuBisCO activase and XuBPase, prevents the downregulation of the Calvin-Benson Cycle and maintains photosynthetic activity.[10]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound with RuBisCO.

| Parameter | Value | Organism/Conditions | Reference |

| Apparent Dissociation Constant (Kd) for XuBP binding to decarbamylated RuBisCO | |||

| pH 7.0 | 0.03 µM | Purified enzyme, 10 mM MgCl₂, 10 mM KHCO₃ | [6] |

| pH 7.5 | 0.03 µM | Purified enzyme, 10 mM MgCl₂, 10 mM KHCO₃ | [6] |

| pH 8.0 | 0.35 µM | Purified enzyme, 10 mM MgCl₂, 10 mM KHCO₃ | [6] |

| pH 8.5 | 2.0 µM | Purified enzyme, 10 mM MgCl₂, 10 mM KHCO₃ | [6] |

Experimental Protocols

Synthesis and Purification of Ribulose-1,5-bisphosphate (RuBP)

A common method for preparing RuBP involves the enzymatic conversion of ribose-5-phosphate.[12]

Protocol:

-

Prepare a reaction medium containing 10 mM ribose-5-phosphate, 20 mM ATP, and 10 mM MgCl₂.

-

Adjust the pH to 7.4 with NaHCO₃.

-

Add ribose-5-phosphate isomerase and phosphoribulokinase to the reaction medium to initiate the sequential conversion of ribose-5-phosphate to RuBP.

-

Monitor the completion of the reaction using ³¹P-NMR spectroscopy.

-

Add activated charcoal to the reaction mixture to remove nucleotides.

-

Precipitate the RuBP by adding a fivefold molar excess of barium acetate (B1210297) and ethanol.

-

Collect the precipitate and redissolve it in water.

-

Remove Ba²⁺ ions using washed Dowex 50 H⁺.

-

Freeze-dry the purified RuBP for storage at -80 °C.

-

Verify the purity of the final product using ¹H- and ³¹P-NMR.[12]

Assay for RuBisCO Activase (RCA) Activity

A non-radioactive, continuous photometric assay can be used to measure RCA activity by coupling the formation of 3-phosphoglycerate (B1209933) (3-PGA) to NADH oxidation.[13]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing all components except RuBisCO. This includes the coupling enzymes (cofactor-dependent phosphoglycerate mutase, enolase, PEP carboxylase, and malate (B86768) dehydrogenase), NADH, and varying ratios of ADP:ATP.

-

Initiation: Add RCA to the reaction mixture and incubate for 30 seconds. Initiate the reaction by adding RuBisCO in its inhibitor-bound form (ER form).

-

Measurement: Continuously measure the decrease in absorbance at 340 nm, which corresponds to the stoichiometric production of 3-PGA and the oxidation of NADH.

-

Data Analysis: Determine RCA activity from the rate of change in absorbance.

This assay can be adapted for high-throughput screening by conducting the reactions in two stages.[13]

Separation and Identification of this compound

XuBP can be separated and identified from compounds bound to RuBisCO using high-performance liquid chromatography (HPLC) and pulsed amperometry.[6][7]

Protocol:

-

Sample Preparation: Obtain purified RuBisCO that has been incubated under conditions known to produce XuBP (e.g., lower pH with RuBP). Alternatively, use leaf extracts from plants such as celery (Apium graveolens).

-

HPLC Separation: Employ a suitable HPLC system with an appropriate column (e.g., anion exchange) to separate the sugar phosphates.

-

Detection: Use pulsed amperometric detection to identify and quantify XuBP, distinguishing it from other sugar phosphates like RuBP.

This technical guide provides a foundational understanding of the formation of this compound, a critical inhibitory metabolite in photosynthesis. The provided information on its synthesis, regulation, and methods of study serves as a valuable resource for researchers in plant science, biochemistry, and drug development aimed at modulating photosynthetic efficiency.

References

- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Calvin Cycle [ib.bioninja.com.au]

- 4. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]

- 5. Illustration of the Calvin Cycle [cwoer.ccbcmd.edu]

- 6. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Slow deactivation of ribulose 1,5-bisphosphate carboxylase/oxygenase elucidated by mathematical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dynamics of Rubisco regulation by sugar phosphate derivatives and their phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP: ADP ratios, including modifications for measuring the activity and activation state of Rubisco - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Xylulose-1,5-Bisphosphate with Photosynthetic Enzymes

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical interactions between the sugar phosphate (B84403) Xylulose-1,5-bisphosphate (XuBP) and key photosynthetic enzymes. This whitepaper details the inhibitory effects of XuBP on RuBisCO, the world's most abundant enzyme, and the crucial role of RuBisCO activase in mitigating this inhibition, providing a foundation for potential advancements in agricultural biotechnology and drug discovery.

This compound is a naturally occurring inhibitor of RuBisCO, the enzyme responsible for carbon fixation in photosynthesis. It is formed as a "misfire" product of the RuBisCO catalytic cycle and binds tightly to the enzyme, reducing its efficiency. This guide provides a detailed examination of this interaction, including quantitative data on binding affinities, comprehensive experimental protocols for studying these interactions, and visual representations of the involved pathways and workflows.

The Inhibitory Interaction of this compound with RuBisCO

This compound (XuBP) acts as a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). It is synthesized from Ribulose-1,5-bisphosphate (RuBP) at the carbamylated catalytic sites of RuBisCO, particularly at a higher rate under conditions of low pH.[1] XuBP does not bind strongly to the active, carbamylated form of RuBisCO. Instead, it exhibits a high affinity for the inactive, decarbamylated enzyme.[1] The binding of XuBP to decarbamylated RuBisCO is highly dependent on pH.

The interaction can be summarized by the following equilibrium:

E_decarbamylated + XuBP ⇌ E_decarbamylated-XuBP

The strength of this interaction is quantified by the dissociation constant (K_d), with lower values indicating tighter binding.

Quantitative Data: Binding of XuBP to Decarbamylated RuBisCO

The following table summarizes the apparent dissociation constants (K_d) for XuBP binding to decarbamylated RuBisCO at various pH levels in the presence of 10 mM MgCl₂ and 10 mM KHCO₃.[1]

| pH | Apparent Dissociation Constant (K_d) for XuBP (µM) |

| 7.0 | 0.03 |

| 7.5 | 0.03 |

| 8.0 | 0.35 |

| 8.5 | 2.0 |

This pH-dependent binding is a result of changes in both the association and dissociation rate constants of the XuBP-RuBisCO complex.[1]

The Role of RuBisCO Activase: A Rescue Mechanism

RuBisCO activase, an ATP-dependent molecular chaperone, plays a crucial role in maintaining RuBisCO activity by removing inhibitory sugar phosphates, including XuBP, from the enzyme's active sites.[2] This process allows for the subsequent carbamylation of the active site, restoring its catalytic competence. The mechanism involves an ATP-hydrolysis-driven conformational change in RuBisCO that facilitates the release of the tightly bound inhibitor.

The overall process can be visualized as a regulatory cycle:

Caption: Regulatory cycle of RuBisCO activity involving XuBP and RuBisCO activase.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of XuBP with photosynthetic enzymes.

Enzymatic Synthesis and Purification of this compound (XuBP)

This protocol is based on the enzymatic conversion of RuBP to XuBP by RuBisCO, followed by purification using high-performance liquid chromatography (HPLC).

Materials:

-

Purified RuBisCO

-

Ribulose-1,5-bisphosphate (RuBP)

-

Bicine-NaOH buffer (pH 7.8)

-

MgCl₂

-

Dithiothreitol (DTT)

-

NaHCO₃

-

Perchloric acid

-

KOH

-

HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA1)

-

Mobile phase: a gradient of a strong eluent like NaOH or Na₂CO₃/NaOH[3]

-

Pulsed Amperometric Detector (PAD) or a method for detecting sugar phosphates[1][4]

Procedure:

-

Enzymatic Synthesis:

-

Activate RuBisCO by incubating in Bicine-NaOH buffer (pH 7.8) containing MgCl₂, DTT, and NaHCO₃.

-

Initiate the reaction by adding RuBP to the activated RuBisCO solution. The reaction conditions should be optimized to favor XuBP formation (e.g., slightly lower pH).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

Stop the reaction by adding cold perchloric acid to denature the enzyme.

-

Neutralize the mixture with KOH and remove the precipitate by centrifugation.

-

-

HPLC Purification:

-

Filter the supernatant from the synthesis reaction.

-

Inject the filtered sample onto a pre-equilibrated anion-exchange HPLC column.

-

Elute the sugar phosphates using a suitable gradient of the mobile phase. The gradient should be optimized to achieve baseline separation of XuBP from RuBP and other components.

-

Monitor the elution profile using a PAD or another suitable detector.

-

Collect the fractions corresponding to the XuBP peak.

-

Confirm the identity and purity of the collected fractions using appropriate analytical techniques (e.g., mass spectrometry).

-

Quantify the concentration of the purified XuBP.

-

Caption: Workflow for the synthesis and purification of this compound.

Determination of the Inhibition Constant (K_i) of XuBP for RuBisCO

This protocol describes a steady-state enzyme kinetics experiment to determine the inhibition constant (K_i) of XuBP for RuBisCO.

Materials:

-

Purified, activated RuBisCO

-

Purified XuBP of known concentration

-

Ribulose-1,5-bisphosphate (RuBP)

-

Bicine-NaOH buffer (pH 8.0)

-

MgCl₂

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Scintillation vials and cocktail

-

Formic acid

Procedure:

-

Assay Preparation:

-

Prepare a series of reaction mixtures in Bicine-NaOH buffer containing a fixed concentration of activated RuBisCO, MgCl₂, and varying concentrations of the substrate RuBP.

-

For each RuBP concentration, prepare a set of reactions with different, fixed concentrations of the inhibitor XuBP (including a no-inhibitor control).

-

-

Enzyme Assay:

-

Initiate the reactions by adding NaH¹⁴CO₃.

-

Allow the reactions to proceed for a fixed time at a constant temperature.

-

Stop the reactions by adding formic acid.

-

Determine the amount of acid-stable ¹⁴C incorporated into the product (3-phosphoglycerate) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v) for each combination of substrate and inhibitor concentrations.

-

Plot the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/v versus 1/[RuBP]) for each inhibitor concentration.

-

Analyze the pattern of inhibition (e.g., competitive, non-competitive, or mixed) from the plot.

-

Determine the apparent K_m and V_max values from the intercepts of the lines.

-

Calculate the inhibition constant (K_i) from a secondary plot of the slope or y-intercept of the Lineweaver-Burk plot versus the inhibitor concentration.

-

Assay for RuBisCO Activase-Mediated Release of XuBP

This protocol measures the ability of RuBisCO activase to reactivate XuBP-inhibited RuBisCO by monitoring the recovery of carboxylase activity over time.

Materials:

-

Purified RuBisCO

-

Purified RuBisCO activase

-

Purified XuBP

-

ATP

-

Bicine-NaOH buffer (pH 8.0)

-

MgCl₂

-

DTT

-

NaH¹⁴CO₃

-

RuBP

Procedure:

-

Inhibition of RuBisCO:

-

Incubate decarbamylated RuBisCO with a saturating concentration of XuBP in the assay buffer to form the inactive E-XuBP complex.

-

-

Reactivation Reaction:

-

Initiate the reactivation by adding RuBisCO activase and ATP to the inhibited RuBisCO solution.

-

At various time points, withdraw aliquots of the reactivation mixture.

-

-

Measurement of RuBisCO Activity:

-

Immediately add each aliquot to a separate RuBisCO assay mixture containing saturating concentrations of RuBP and NaH¹⁴CO₃.

-

Measure the initial rate of carboxylation for each time point as described in Protocol 3.2.

-

-

Data Analysis:

-

Plot the RuBisCO activity as a function of the reactivation time.

-

The rate of increase in RuBisCO activity reflects the rate of XuBP release mediated by RuBisCO activase.

-

Kinetic parameters for the activase-mediated release can be determined by fitting the data to an appropriate model.

-

Caption: Experimental workflow for the RuBisCO activase-mediated release of XuBP.

Conclusion

The interaction between this compound and photosynthetic enzymes represents a key regulatory point in carbon fixation. Understanding the kinetics and mechanisms of XuBP inhibition and its subsequent removal by RuBisCO activase is crucial for developing strategies to enhance photosynthetic efficiency. The data and protocols presented in this guide provide a robust framework for researchers to further investigate this intricate relationship, with potential applications in crop improvement and the development of novel herbicides or plant growth regulators.

References

- 1. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribulose-1,5-bisphosphate carboxylase/oxygenase activase isoforms from diverse species show differences in oligomeric structure, thermal stability, and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Xylulose-1,5-Bisphosphate in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylulose-1,5-bisphosphate (XuBP) is a potent sugar phosphate (B84403) inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the central enzyme in photosynthetic carbon fixation. This technical guide provides a comprehensive overview of the biological significance of XuBP in plants, detailing its formation, mechanism of inhibition, and the intricate metabolic repair pathway that mitigates its detrimental effects. This document includes a summary of quantitative data, detailed experimental protocols for the study of XuBP, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the most abundant enzyme on Earth and is responsible for the vast majority of carbon fixation in the biosphere[1]. Despite its critical role, RuBisCO is an inefficient catalyst with a slow turnover rate and a competing oxygenase activity[1]. Furthermore, RuBisCO is susceptible to inhibition by various sugar phosphates, which can further limit photosynthetic efficiency. Among these inhibitors is this compound (XuBP), a byproduct of RuBisCO's own catalytic activity that poses a significant challenge to maintaining optimal carbon fixation rates[2][3]. This guide delves into the multifaceted biological role of XuBP in plants, from its synthesis and inhibitory action to the sophisticated enzymatic machinery that has evolved to counteract its effects.

The Biological Significance of this compound

Formation of this compound

This compound is synthesized from Ribulose-1,5-bisphosphate (RuBP) at the carbamylated catalytic sites of RuBisCO[2]. The formation of XuBP is considered a "misfire" or side reaction of the main carboxylation/oxygenation pathways. This process is particularly significant at a pH below 8.0[2].

Mechanism of RuBisCO Inhibition

XuBP is a potent inhibitor of RuBisCO, but its primary target is the decarbamylated, or inactive, form of the enzyme[2]. Upon its formation, XuBP does not bind tightly to the active, carbamylated RuBisCO sites[2]. However, it exhibits a high affinity for the decarbamylated sites, effectively trapping the enzyme in an inactive state and preventing its activation by carbamylation[2][4]. The binding of XuBP to decarbamylated RuBisCO is highly dependent on pH[2][4].

The Metabolic Repair Pathway

To counteract the inhibitory effects of XuBP, plants have evolved a sophisticated metabolic repair pathway. This system involves two key enzymatic components:

-

RuBisCO activase (Rca): This ATP-dependent chaperone protein actively removes XuBP and other inhibitory sugar phosphates from the catalytic sites of RuBisCO[5][6]. This action allows the decarbamylated RuBisCO to be released and subsequently activated.

-

This compound Phosphatases (CbbY): In organisms like Arabidopsis thaliana, a pair of specific phosphatases, CbbYA and CbbYB, hydrolyze the released XuBP[5][6]. This dephosphorylation reaction converts XuBP into the non-inhibitory pentose (B10789219) phosphate pathway intermediate, xylulose-5-phosphate (Xu5P), thus preventing its re-binding to RuBisCO[6].

The synergistic action of RuBisCO activase and CbbY phosphatases is crucial for maintaining a pool of active RuBisCO and sustaining carbon fixation, particularly under conditions that might favor XuBP formation[5].

Quantitative Data on this compound Interactions

The interaction between XuBP and RuBisCO has been characterized by its pH-dependent binding affinity. The following table summarizes the available quantitative data for the dissociation constant (Kd) of XuBP for decarbamylated RuBisCO.

| pH | MgCl₂ (mM) | KHCO₃ (mM) | Apparent K_d (µM) | Reference(s) |

| 7.0 | 10 | 10 | 0.03 | [2][4] |

| 7.5 | 10 | 10 | 0.03 | [2][4] |

| 8.0 | 10 | 10 | 0.35 | [2][4] |

| 8.5 | 10 | 10 | 2.0 | [2][4] |

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This is a generalized protocol inferred from the known enzymatic synthesis of XuBP from RuBP by RuBisCO. Optimization may be required.

Principle: RuBisCO is used to catalyze the formation of XuBP from RuBP at a slightly acidic pH, which favors the side reaction. The product is then purified by chromatography.

Materials:

-

Purified RuBisCO

-

Ribulose-1,5-bisphosphate (RuBP)

-

Reaction Buffer: 100 mM Bicine-NaOH, pH 7.8, 20 mM MgCl₂, 1 mM DTT

-

Activation Buffer: Reaction Buffer supplemented with 20 mM NaHCO₃

-

Synthesis Buffer: 100 mM MES-NaOH, pH 6.8, 20 mM MgCl₂, 1 mM DTT

-

Quenching Solution: Perchloric acid (HClO₄), 2 M

-

Neutralization Solution: Potassium carbonate (K₂CO₃), 2 M

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Elution Buffer: Triethylammonium bicarbonate (TEAB) gradient (e.g., 0 to 1 M)

Procedure:

-

Activate RuBisCO: Incubate purified RuBisCO in Activation Buffer for at least 30 minutes at 25°C to ensure full carbamylation.

-

Initiate Synthesis: Dilute the activated RuBisCO into the Synthesis Buffer. Add RuBP to a final concentration of 1-5 mM. The lower pH of the Synthesis Buffer will promote the formation of XuBP.

-

Incubation: Incubate the reaction mixture at 25°C for 1-2 hours.

-

Quench Reaction: Stop the reaction by adding an equal volume of ice-cold 2 M HClO₄.

-

Neutralization: Centrifuge to remove precipitated protein. Neutralize the supernatant by the dropwise addition of 2 M K₂CO₃ on ice until the pH is approximately 7.0. Centrifuge to remove the KClO₄ precipitate.

-

Purification:

-

Load the neutralized supernatant onto a pre-equilibrated anion-exchange column.

-

Wash the column with the starting buffer (low concentration of TEAB).

-

Elute the bound sugar phosphates with a linear gradient of TEAB.

-

Collect fractions and assay for the presence of pentose bisphosphates. XuBP will elute in close proximity to RuBP.

-

-

Analysis and Pooling: Analyze the fractions using a suitable method (e.g., HPLC-PAD, see section 4.2) to identify those containing XuBP. Pool the relevant fractions and lyophilize to remove the TEAB.

Quantification of this compound in Plant Extracts

This is a general protocol for the analysis of sugar phosphates. Specific parameters for HPLC-PAD may require optimization.

Principle: Plant extracts are prepared and analyzed by High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD), which allows for the sensitive detection of underivatized carbohydrates.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Extraction Buffer: 0.5 M HClO₄

-

Neutralization Solution: 2 M K₂CO₃

-

HPAE-PAD system with a suitable anion-exchange column (e.g., CarboPac series)

-

Mobile Phase: Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) gradients in deionized water.

-

XuBP standard (if available) or a purified mixture of RuBP and XuBP for retention time comparison.

Procedure:

-

Sample Collection and Quenching: Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Extraction: Grind the frozen tissue to a fine powder and extract with ice-cold Extraction Buffer.

-

Neutralization: Centrifuge to pellet cell debris. Neutralize the supernatant with Neutralization Solution on ice. Centrifuge to remove the KClO₄ precipitate.

-

Sample Preparation: Filter the supernatant through a 0.22 µm filter before injection.

-

HPAE-PAD Analysis:

-

Inject the prepared sample onto the HPAE column.

-

Elute with a gradient of NaOH and NaOAc to separate the sugar phosphates. The specific gradient will depend on the column and the range of analytes.

-

Detect the eluting compounds using a pulsed amperometric detector.

-

-

Quantification: Identify the XuBP peak based on its retention time relative to a standard (if available) or by comparison with enzymatically synthesized XuBP. Quantify the peak area and relate it to a standard curve or an internal standard for absolute quantification.

In Vitro RuBisCO Inhibition Assay with this compound

Principle: The activity of RuBisCO is measured spectrophotometrically by coupling the production of 3-phosphoglycerate (B1209933) (3-PGA) to the oxidation of NADH. The inhibitory effect of XuBP is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Materials:

-

Purified RuBisCO

-

Assay Buffer: 100 mM Bicine-NaOH, pH 8.0, 20 mM MgCl₂, 1 mM EDTA

-

Activation Buffer: Assay Buffer with 20 mM NaHCO₃

-

Coupling Enzyme Mix: 3-PGA kinase, glyceraldehyde-3-phosphate dehydrogenase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase in Assay Buffer.

-

Substrates and Cofactors: ATP, NADH, RuBP

-

This compound (XuBP) solution

Procedure:

-

Prepare RuBisCO:

-

Carbamylated (Active) RuBisCO: Incubate RuBisCO in Activation Buffer for 30 minutes at 25°C.

-

Decarbamylated (Inactive) RuBisCO: Prepare RuBisCO in Assay Buffer without NaHCO₃.

-

-

Assay Setup: In a cuvette, combine Assay Buffer, Coupling Enzyme Mix, ATP, and NADH.

-

Inhibition Study:

-

Add a known concentration of XuBP to the cuvette.

-

Add either carbamylated or decarbamylated RuBisCO to the mixture and incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction: Start the reaction by adding RuBP.

-

Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the RuBisCO activity.

-

Data Analysis: Compare the activity of RuBisCO in the presence of XuBP to the control (no XuBP) to determine the percentage of inhibition. The IC₅₀ (concentration of inhibitor causing 50% inhibition) can be calculated by testing a range of XuBP concentrations.

Visualizations

XuBP-Mediated RuBisCO Inhibition and Repair Pathway

Caption: XuBP inhibition and repair pathway.

Experimental Workflow for Characterizing a RuBisCO Inhibitor

Caption: Workflow for RuBisCO inhibitor analysis.

Conclusion

This compound represents a significant challenge to photosynthetic efficiency due to its potent inhibition of RuBisCO. The evolution of a dedicated metabolic repair pathway, involving RuBisCO activase and specific phosphatases, underscores the physiological importance of mitigating this self-inflicted damage. While the fundamental aspects of XuBP's interaction with RuBisCO are understood, further research is required to obtain more comprehensive quantitative data, including in vivo concentrations of XuBP under various conditions and the kinetic properties of the enzymes involved in its turnover. The development of standardized, detailed protocols for the synthesis and quantification of XuBP will be instrumental in advancing our understanding of its role in plant metabolism and in efforts to enhance photosynthetic performance.

References

- 1. Identification of an Arabidopsis thaliana ribulose-1,5-bisphosphate carboxylase/oxygenase activase (RCA) minimal promoter regulated by light and the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Xylulose 1,5-Bisphosphate Synthesized by Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase during Catalysis Binds to Decarbamylated Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on Xylulose-1,5-Bisphosphate and its Connection to Photorespiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of xylulose-1,5-bisphosphate (XuBP), a potent inhibitor of the carbon-fixing enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). The formation of XuBP is intricately linked to the dual carboxylase and oxygenase activities of RuBisCO, positioning it at the crossroads of photosynthesis and photorespiration. This document details the biochemical pathways involving XuBP, the kinetic parameters of the key enzymes responsible for its turnover, and the regulatory mechanisms that govern its metabolism. Detailed experimental protocols for the study of these processes and quantitative data are presented to facilitate further research and potential therapeutic or agricultural applications.

Introduction

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the most abundant enzyme on Earth and catalyzes the first major step of carbon fixation. However, RuBisCO is notoriously inefficient and suffers from a lack of substrate specificity, leading to a competitive reaction with oxygen, known as photorespiration. This oxygenase activity initiates a salvage pathway that is energetically costly and results in the loss of fixed carbon and nitrogen.

A significant consequence of RuBisCO's catalytic promiscuity is the production of inhibitory sugar phosphates, including this compound (XuBP). XuBP is a stereoisomer of the RuBisCO substrate ribulose-1,5-bisphosphate (RuBP) and acts as a potent inhibitor by binding tightly to the active site of RuBisCO. The formation and removal of XuBP are critical for maintaining the catalytic activity of RuBisCO and, consequently, for the overall efficiency of photosynthesis. This guide explores the multifaceted role of XuBP in plant metabolism, its direct connection to photorespiration, and the enzymatic systems that have evolved to mitigate its inhibitory effects.

The Biochemical Nexus: XuBP Formation and Photorespiration

The genesis of XuBP is a direct consequence of the imperfect catalytic mechanism of RuBisCO. While the primary function of RuBisCO in the Calvin-Benson Cycle is the carboxylation of RuBP to form two molecules of 3-phosphoglycerate (B1209933) (3-PGA), its active site can also accommodate molecular oxygen.

The oxygenation of RuBP by RuBisCO produces one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510) (2-PG). 2-PG is a toxic compound that inhibits several enzymes of the Calvin-Benson Cycle and must be recycled through the photorespiratory pathway. It is during the catalytic cycle of RuBisCO, through a process of "catalytic misfiring," that XuBP can be formed from RuBP at the carbamylated (active) catalytic sites. The formation of significant amounts of XuBP has been observed to occur at a pH below 8.0.[1][2]

The competition between CO2 and O2 for the RuBisCO active site is a central theme in photorespiration. Conditions that favor oxygenation, such as high temperatures and low CO2 concentrations, lead to increased rates of photorespiration and, consequently, can influence the production of inhibitory sugar phosphates like XuBP.

The Role of RuBisCO Activase and XuBP Phosphatases

To counteract the inhibitory effect of XuBP, plants have evolved a sophisticated two-tiered defense mechanism involving RuBisCO activase (Rca) and specific XuBP phosphatases.

-

RuBisCO Activase (Rca): This AAA+ ATPase utilizes the energy from ATP hydrolysis to remodel the conformation of RuBisCO, facilitating the release of tightly bound inhibitors, including XuBP, from the active sites.[3] This reactivation of RuBisCO is essential to maintain carbon fixation.

-

This compound Phosphatases (CbbY): Once released from RuBisCO, XuBP is dephosphorylated by a pair of recently identified phosphatases in Arabidopsis thaliana, CbbYA and CbbYB.[4] These enzymes convert XuBP to xylulose-5-phosphate (Xu5P), a non-inhibitory intermediate of the pentose (B10789219) phosphate (B84403) pathway. This dephosphorylation prevents the rebinding of XuBP to RuBisCO, thus ensuring a sustained high level of photosynthetic activity. The synergistic action of RuBisCO activase and CbbY phosphatases is crucial for plant growth and photosynthetic efficiency.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the enzymes involved in XuBP metabolism.

| Enzyme | Substrate | Parameter | Value | Organism | Reference |

| RuBisCO (decarbamylated) | XuBP | K_d | 0.03 µM (pH 7.0-7.5) | Spinach | [5][6] |

| 0.35 µM (pH 8.0) | |||||

| 2.0 µM (pH 8.5) |

Table 1: Dissociation constants (K_d) for the binding of this compound (XuBP) to decarbamylated RuBisCO at different pH values.

| Enzyme | Substrate | K_m | V_max | k_cat | Organism | Reference |

| CbbYA | XuBP | Data not available | Data not available | Data not available | Arabidopsis thaliana | |

| CbbYB | XuBP | Data not available | Data not available | Data not available | Arabidopsis thaliana |

Table 2: Kinetic parameters of this compound phosphatases. Kinetic data for CbbYA and CbbYB are currently not available in the public domain and represent a key area for future research.

Signaling Pathways and Regulatory Mechanisms

The metabolism of XuBP is tightly regulated to ensure the efficient functioning of RuBisCO. This regulation occurs at multiple levels, including the control of RuBisCO activase and the expression of CbbY phosphatases.

Regulation of RuBisCO Activase

The activity of RuBisCO activase is modulated by the cellular energy status and redox state, primarily through:

-

ATP/ADP Ratio: RuBisCO activase is an ATPase, and its activity is sensitive to the ratio of ATP to ADP in the chloroplast stroma. A high ATP/ADP ratio, indicative of active photosynthesis, promotes activase activity and thus the removal of inhibitors like XuBP from RuBisCO.

-

Redox Regulation: In many plant species, RuBisCO activase exists as two isoforms, a larger α-isoform and a smaller β-isoform. The α-isoform contains cysteine residues that are subject to redox modification by the thioredoxin system. Under high light conditions, the reduced state of these cysteines enhances the sensitivity of the activase to ATP, leading to increased activity.

Regulation of CbbY Phosphatases

The regulatory mechanisms governing the expression and activity of CbbY phosphatases are less well understood. However, their crucial role in mitigating the effects of a key photorespiratory by-product suggests that their expression and/or activity may be coordinated with the rate of photorespiration. Further research is needed to elucidate the transcriptional and post-translational regulation of these important enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of XuBP and its associated enzymes.

Assay for RuBisCO Activity (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure the carboxylase activity of RuBisCO. The assay couples the production of 3-PGA to the oxidation of NADH.

Materials:

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂, 1 mM DTT.

-

Activation Solution: 100 mM NaHCO₃.

-

Coupling Enzyme Mix: 5 U/mL 3-phosphoglycerate kinase, 5 U/mL glyceraldehyde-3-phosphate dehydrogenase, 5 U/mL triosephosphate isomerase, 5 U/mL glycerol-3-phosphate dehydrogenase.

-

Substrate Solution: 50 mM ATP, 5 mM NADH.

-

Reaction Initiator: 10 mM RuBP.

-

Plant leaf extract or purified RuBisCO.

Procedure:

-

Enzyme Activation: In a microcuvette, mix 800 µL of Assay Buffer, 100 µL of Activation Solution, and the plant extract or purified RuBisCO. Incubate for 15 minutes at 25°C to carbamylate the enzyme.

-

Assay Mixture Preparation: To the activated enzyme solution, add 50 µL of the Coupling Enzyme Mix and 50 µL of the Substrate Solution.

-

Baseline Measurement: Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiation of Reaction: Start the reaction by adding 10 µL of the Reaction Initiator (RuBP).

-

Data Acquisition: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of RuBP carboxylation.

-

Calculation: Calculate the RuBisCO activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Quantification of this compound by HPLC-PAD

This protocol outlines a method for the separation and quantification of XuBP from plant extracts using High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD).

Materials:

-

Extraction Buffer: 0.4 M Perchloric acid.

-

Neutralization Solution: 5 M K₂CO₃.

-

Mobile Phase A: Deionized water.

-

Mobile Phase B: 500 mM Sodium hydroxide.

-

Column: High-pH anion-exchange column (e.g., Dionex CarboPac PA1).

-

XuBP standard.

Procedure:

-

Sample Extraction: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Add 1 mL of ice-cold Extraction Buffer per 100 mg of tissue. Vortex and incubate on ice for 30 minutes.

-

Clarification and Neutralization: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding Neutralization Solution dropwise until the pH is between 6.5 and 7.5.

-

Filtration: Centrifuge to pellet the KClO₄ precipitate and filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Use a gradient elution program, starting with a low concentration of Mobile Phase B and increasing to elute the sugar phosphates. A typical gradient might be: 0-5 min, 0% B; 5-20 min, 0-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B; 30-35 min, 100-0% B.

-

Detect the eluting compounds using a pulsed amperometric detector with a gold working electrode.

-

-

Quantification: Create a standard curve using known concentrations of the XuBP standard. Quantify the amount of XuBP in the plant extracts by comparing the peak areas to the standard curve.

Conclusion

This compound stands as a critical regulatory metabolite at the interface of carbon fixation and photorespiration. Its formation as a by-product of RuBisCO's catalytic imperfection underscores the delicate balance that plants must maintain to optimize photosynthetic efficiency. The discovery and characterization of the synergistic defense mechanism involving RuBisCO activase and CbbY phosphatases have provided significant insights into how plants cope with this inhibitory compound.

For researchers in academia and industry, a deeper understanding of the regulation and kinetics of the enzymes involved in XuBP metabolism offers promising avenues for the genetic engineering of crops with enhanced photosynthetic performance. For professionals in drug development, the enzymes in this pathway could serve as potential targets for the development of novel herbicides or plant growth regulators. The methodologies and data presented in this guide provide a solid foundation for advancing our knowledge of this crucial aspect of plant biochemistry and for exploring its potential applications. Further research into the kinetic properties of CbbY phosphatases and their regulation is paramount to completing our understanding of this elegant metabolic repair system.

References

- 1. Synergistic role of Rubisco inhibitor release and degradation in photosynthesis | Semantic Scholar [semanticscholar.org]

- 2. Synergistic role of Rubisco inhibitor release and degradation in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light-independent developmental regulation of cab gene expression in Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of gene expression by light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC-ELSD Method for the Analysis of Phosphorylated Sugars. | ScholarWorks [scholarworks.calstate.edu]

An In-depth Technical Guide to the Stereochemistry of Xylulose-1,5-Bisphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of xylulose-1,5-bisphosphate (XuBP), a critical inhibitor of the carbon-fixing enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Understanding the structure, formation, and metabolism of this molecule is crucial for research in photosynthesis, crop improvement, and the development of novel herbicides.

Introduction to this compound

This compound is a stereoisomer of the RuBisCO substrate, ribulose-1,5-bisphosphate (RuBP). It is generated as a "misfire" product during the catalytic cycle of RuBisCO, particularly at lower pH.[1][2] While structurally similar to RuBP, XuBP acts as a potent inhibitor of RuBisCO, binding tightly to the decarbamylated (inactive) form of the enzyme.[1][2] This inhibition can significantly impact the efficiency of carbon fixation in photosynthetic organisms. The subsequent removal of XuBP by RuBisCO activase and its degradation by specific phosphatases represent a crucial metabolic repair pathway.

Stereochemistry of this compound

The key difference between D-ribulose-1,5-bisphosphate and D-xylulose-1,5-bisphosphate lies in the stereochemistry at the C3 carbon. In D-ribulose, the hydroxyl group at C3 is on the right in the Fischer projection, whereas in D-xylulose, it is on the left. Both are ketopentoses, meaning they have a ketone functional group at the C2 position.

Below is a Fischer projection illustrating the stereochemical difference between D-ribulose and D-xylulose, the precursors to their respective bisphosphates.

Quantitative Data: Inhibition of RuBisCO by this compound

| pH | MgCl₂ (mM) | KHCO₃ (mM) | Apparent K𝘥 (µM) | Reference |

| 7.0 | 10 | 10 | 0.03 | [2] |

| 7.5 | 10 | 10 | 0.03 | [2] |

| 8.0 | 10 | 10 | 0.35 | [2] |

| 8.5 | 10 | 10 | 2.0 | [2] |

Metabolic Pathway of this compound